An In-depth Technical Guide to the Physical and Chemical Properties of the Cubane Molecule
An In-depth Technical Guide to the Physical and Chemical Properties of the Cubane Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubane (C₈H₈) is a fascinating and unique synthetic hydrocarbon molecule, first synthesized in 1964 by Philip Eaton and Thomas Cole.[1] Composed of eight carbon atoms arranged at the corners of a cube, each bonded to a single hydrogen atom, its structure was once thought to be purely theoretical due to the immense strain imposed by its 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[2] Despite its high strain energy, cubane is kinetically stable, a property that, combined with its rigid structure and high density, has led to its investigation for a wide range of applications, from high-energy materials to a novel scaffold in medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of the cubane molecule, detailed experimental protocols for its synthesis and key reactions, and its emerging role in drug development.
Physical and Spectroscopic Properties
Cubane is a colorless, crystalline solid at room temperature.[5] Its highly symmetrical and compact structure results in a remarkably high density for a hydrocarbon.[5] Despite its high strain energy, cubane is surprisingly stable, with thermal decomposition only occurring above 220°C.[6] It is also inert to light, air, and water.[7]
Tabulated Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈ | [1] |
| Molar Mass | 104.15 g/mol | [1] |
| Appearance | Transparent crystalline solid | [1] |
| Density | 1.29 g/cm³ | [1] |
| Melting Point | 133.5 °C (406.6 K) | [1] |
| Boiling Point | 161.6 °C (434.8 K) | [1] |
| Strain Energy | 166 kcal/mol | [6] |
| Heat of Formation (ΔHf) | +144 kcal/mol | [7] |
| C-C Bond Length | 1.5727 ± 0.0019 Å | [7] |
| C-H Bond Length | 1.118 ± 0.008 Å | [7] |
| C-C-C Bond Angle | 90° | [2] |
Spectroscopic Data
The high symmetry of the cubane molecule leads to simple and characteristic spectroscopic signatures.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.04 ppm (singlet) | [8] |
| ¹³C NMR (CDCl₃) | δ 47.3 ppm | [9] |
| Infrared (IR) | 3000, 1231, 851 cm⁻¹ | [7] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 104 | [10] |
Mass Spectrometry Fragmentation: The mass spectrum of cubane is dominated by the molecular ion peak at m/z 104 due to the stability of the cage structure. Fragmentation is not extensive under standard electron ionization conditions. When fragmentation does occur, it can involve the loss of hydrogen atoms or cleavage of the cubane cage, leading to smaller hydrocarbon fragments.[10][11]
Chemical Properties and Reactivity
The chemistry of cubane is largely dictated by its high degree of strain and the unique hybridization of its carbon atoms. The C-H bonds of cubane are more acidic than those of typical alkanes due to the increased s-character of the exocyclic carbon orbitals.[7]
Metalation
Directed ortho-metalation is a powerful strategy for the functionalization of the cubane core.[12] An amide directing group can facilitate the deprotonation of an adjacent C-H bond by a strong base like n-butyllithium or lithium tetramethylpiperidide (LiTMP), followed by quenching with an electrophile.[7][12]
Experimental Protocol: Directed ortho-Metalation of Cubane Amide
This protocol describes a general procedure for the directed ortho-metalation and subsequent arylation of a cubane amide.[12]
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Step 1: Metalation. To a solution of the cubane amide in a dry, aprotic solvent such as THF, a strong lithium base (e.g., LiTMP) is added at low temperature (e.g., -78 °C). The reaction is stirred for a specified time to allow for the formation of the cubyl-lithium species.
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Step 2: Transmetalation. An alkyl zinc reagent (e.g., Zn(tBu)₂) is added to the reaction mixture to form a more stable cubyl-lithium zincate.
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Step 3: Arylation. A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., P(OPh)₃) are added, followed by the addition of an aryl halide. The reaction is allowed to warm to room temperature and stirred until completion.
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Step 4: Workup. The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.
Functional Group Transformations
Functional groups on the cubane skeleton generally exhibit reactivity similar to their counterparts on other saturated systems.[5] For example, cubanecarboxylic acid can be converted to a variety of derivatives using standard organic transformations.
Experimental Protocol: Barton Decarboxylation of Cubanecarboxylic Acid
The Barton decarboxylation provides a method for the removal of a carboxylic acid group.[13][14]
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Step 1: Formation of the Barton Ester. Cubanecarboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with the sodium salt of N-hydroxy-2-thiopyridone to form the thiohydroxamate ester (Barton ester).
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Step 2: Radical Decarboxylation. The Barton ester is dissolved in a suitable solvent (e.g., benzene (B151609) or toluene) containing a hydrogen atom donor (e.g., tributyltin hydride or tert-butyl mercaptan). The solution is then heated or irradiated with a tungsten lamp to initiate the radical chain reaction, leading to the decarboxylated cubane product.
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Step 3: Workup and Purification. The solvent is removed under reduced pressure, and the crude product is purified, often by sublimation or chromatography, to yield pure cubane.
Synthesis of Cubane
The original 1964 synthesis of cubane by Eaton and Cole is a landmark in organic synthesis and involves several key steps.[1] Improved syntheses have since been developed, primarily focusing on more efficient routes to the key intermediate, cubane-1,4-dicarboxylic acid.[1]
Eaton's Landmark Synthesis (1964)
The classical synthesis begins with 2-cyclopentenone and proceeds through a multi-step sequence.[15]
Experimental Protocol: Key Steps in Eaton's Synthesis
-
Step 1: Bromination and Dehydrobromination. 2-Cyclopentenone undergoes allylic bromination with N-bromosuccinimide (NBS), followed by the addition of bromine and subsequent double dehydrobromination with diethylamine (B46881) to yield 2-bromocyclopentadienone.[15]
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Step 2: Diels-Alder Dimerization. The highly reactive 2-bromocyclopentadienone spontaneously undergoes a Diels-Alder dimerization.[15]
-
Step 3: Photochemical [2+2] Cycloaddition. The endo-dimer is subjected to photochemical [2+2] cycloaddition to form the cage-like skeleton.[16] This step is typically carried out by irradiating a solution of the dimer in a solvent like methanol.[15]
-
Step 4: Favorskii Rearrangement. The bromoketone functionality is converted to a carboxylic acid via a Favorskii rearrangement using a strong base like potassium hydroxide.[15][16] This step involves a ring contraction of the five-membered ring to a cyclobutane (B1203170) ring.[17]
-
Step 5: Decarboxylation. The carboxylic acid is then decarboxylated to afford cubane. Eaton's original synthesis utilized a thermal decarboxylation of a tert-butyl perester.[15]
Cubane in Drug Development
The rigid, three-dimensional structure of the cubane core makes it an attractive scaffold for medicinal chemists.[4] Cubane derivatives are increasingly being explored as bioisosteres for aromatic rings, particularly benzene.[3] The spatial arrangement of substituents on a 1,4-disubstituted cubane closely mimics that of a para-substituted benzene ring.[18] This substitution can lead to improved metabolic stability and altered solubility profiles of drug candidates.[18]
Cubane as a Benzene Bioisostere
The replacement of a planar, aromatic benzene ring with a non-planar, saturated cubane scaffold can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This strategy has been employed to modulate the properties of various bioactive molecules.
Conclusion
Cubane, once a molecule of purely theoretical interest, has firmly established itself as a versatile building block in both materials science and medicinal chemistry. Its unique combination of high strain and kinetic stability presents both challenges and opportunities for synthetic chemists. The continued development of more efficient synthetic routes and novel functionalization methodologies will undoubtedly expand the applications of this remarkable cubic molecule. For drug development professionals, the cubane scaffold offers a powerful tool to navigate the complexities of chemical space and design next-generation therapeutics with enhanced properties.
References
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- 3. Octanitrocubane - Wikipedia [en.wikipedia.org]
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- 7. benchchem.com [benchchem.com]
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- 9. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. jk-sci.com [jk-sci.com]
- 15. synarchive.com [synarchive.com]
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